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Introduction

The rate and extent of starch digestion are critical determinants of the glycemic response to
foods. In vitro starch digestibility assays are essential tools for nutrition research, food product
development, and the screening of therapeutic agents aimed at modulating glucose release.
Starch is nutritionally classified into three fractions based on its in vitro digestion rate: Rapidly
Digestible Starch (RDS), Slowly Digestible Starch (SDS), and Resistant Starch (RS).[1][2] RDS
is digested within 20 minutes, causing a rapid increase in blood glucose. SDS is digested
between 20 and 120 minutes, leading to a slower, more sustained glucose release. RS is the
portion of starch that resists digestion in the small intestine and is fermented in the large
intestine, acting as a dietary fiber.[2][3]

Standard methods for in vitro starch digestibility, such as the Englyst method, typically employ
enzymes that mimic human digestion, primarily pancreatic a-amylase and amyloglucosidase.[4]
[5] This application note presents a detailed protocol adapting this established methodology to
utilize soybean pB-amylase. 3-amylase is an exo-hydrolase that cleaves o-1,4-glucosidic
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linkages from the non-reducing end of starch chains, producing maltose. While not a primary
human digestive enzyme, its specific action can be valuable for detailed structural-functional
studies of starch. To ensure the complete breakdown of branched amylopectin, a debranching
enzyme such as pullulanase is used in conjunction with 3-amylase.

Principle of the Method

This protocol measures the different starch fractions by simulating in vivo digestion under
controlled in vitro conditions. The core of the assay involves the enzymatic hydrolysis of starch
at a physiological temperature (37°C).

o Sample Preparation & Gelatinization: The food sample is first ground to a uniform particle
size. Starch within the sample is then gelatinized by heating in water to make it accessible to
enzymatic attack.[6]

o Enzymatic Hydrolysis: The gelatinized starch is incubated with a mixture of soybean [3-
amylase and pullulanase.

o Soybean 3-Amylase: Sequentially cleaves a-1,4 linkages from the non-reducing ends of
starch chains, releasing maltose units.

o Pullulanase: Acts as a debranching enzyme, hydrolyzing the a-1,6 linkages at the branch
points of amylopectin. This allows the B-amylase to continue its action on the linearized
chains.

» Timed Aliquot Collection: Aliquots of the digest are taken at 20 minutes and 120 minutes.
The enzymatic reaction in these aliquots is immediately stopped by the addition of ethanol.

» Quantification: The digested starch in the supernatant is quantified by measuring the amount
of released glucose. Since [3-amylase produces maltose, an additional step using
amyloglucosidase is required to hydrolyze the maltose to glucose. The glucose concentration
is then determined colorimetrically using a glucose oxidase-peroxidase (GOPOD) assay.

e Calculation of Starch Fractions:

o RDS: Calculated from the glucose released at 20 minutes.

© 2026 BenchChem. All rights reserved. 2/10 Tech Support


https://aquaculture.ugent.be/Education/coursematerial/online%20courses/ATA/analysis/carb-pol.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1162675?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

o SDS: Calculated from the difference in glucose released between 120 minutes and 20
minutes.

o RS: Determined by measuring the remaining starch in the pellet after 120 minutes of
digestion.[4]

Data Presentation

Quantitative results from the in vitro digestibility assay can be summarized for clear

comparison.
Rapidly Slowly .
. ) . . Resistant
Total Starch Digestible Digestible
Sample ID Starch (RS) (%
(TS) (g/1009g) Starch (RDS) Starch (SDS) £Ts)
o
(% of TS) (% of TS)
Native Corn
85.2 75.4 151 9.5
Starch
High-Amylose
i 82.1 25.3 285 46.2
Maize
Autoclaved
88.0 60.1 22.3 17.6
Wheat Starch
Processed
76.5 82.0 10.5 7.5
Cereal A
Legume Flour 65.3 35.8 30.1 34.1

Experimental Protocols
Protocol 1: In Vitro Starch Digestibility Assay using
Soybean (3-Amylase and Pullulanase

A. Materials and Reagents

e Equipment:
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o Grinder/Food Processor

o Shaking water bath (37°C)

o Boiling water bath (100°C)

o Centrifuge

o Spectrophotometer (510 nm)
o Vortex mixer

o Pipettes and tubes

e Enzymes:
o Soybean (3-amylase (e.g., from Megazyme)
o Pullulanase (e.g., from Megazyme)
o Amyloglucosidase (AMG) (e.g., from Megazyme)

e Chemicals:

[¢]

Sodium acetate buffer (0.1 M, pH 5.2)

[¢]

Ethanol (99% and 80%)

[e]

Potassium hydroxide (KOH) solution (2 M)

o

Glucose Oxidase-Peroxidase (GOPOD) reagent kit

o D-Glucose standard solution (1 mg/mL)

B. Procedure

e Sample Preparation:

1. Grind the food sample to pass through a 0.5 mm sieve.
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2. Accurately weigh approximately 100-200 mg of the sample into a screw-cap tube.

Starch Gelatinization:
1. Add 2 mL of distilled water to the sample.
2. Vortex vigorously to disperse the sample.

3. Heat the tube in a boiling water bath for 20 minutes to gelatinize the starch. Vortex every 5
minutes.

4. Cool the tube to room temperature and then equilibrate in a 37°C water bath.
Enzymatic Hydrolysis:

1. Prepare the enzyme mixture by dissolving soybean (3-amylase (approx. 1,000 U) and
pullulanase (approx. 40 U) in 10 mL of 0.1 M sodium acetate buffer (pH 5.2).

2. Add 5 mL of the enzyme mixture to the gelatinized sample.
3. Incubate the tube in a shaking water bath at 37°C.

4. At t=20 minutes: Pipette a 0.5 mL aliquot of the digest into a tube containing 4 mL of 99%
ethanol to stop the reaction. Vortex thoroughly. This is the RDS fraction.

5. At t=120 minutes: Pipette a second 0.5 mL aliquot into another tube containing 4 mL of
99% ethanol. Vortex thoroughly. This is the RDS + SDS fraction.

Glucose Quantification (for RDS and SDS):
1. Centrifuge the ethanol-stopped aliquots at 2000 x g for 10 minutes.
2. Carefully transfer 0.1 mL of the supernatant to a new tube.

3. Add 0.1 mL of amyloglucosidase solution (diluted in 0.1 M sodium acetate buffer, pH 4.5)
to hydrolyze maltose to glucose.

4. Incubate at 50°C for 20 minutes.
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5. Add 3.0 mL of GOPOD reagent and incubate at 50°C for a further 20 minutes.
6. Measure the absorbance at 510 nm against a reagent blank.

7. Calculate the glucose concentration using a D-glucose standard curve.

e Resistant Starch (RS) Quantification:

1. After the 120-minute incubation, stop the reaction in the main tube by adding 20 mL of
80% ethanol.

2. Centrifuge at 2000 x g for 10 minutes. Discard the supernatant.

3. Wash the pellet twice by resuspending in 20 mL of 80% ethanol, vortexing, and
centrifuging.

4. To the final pellet, add 2 mL of 2 M KOH and stir in an ice bath for 20 minutes to solubilize
the resistant starch.

5. Add 8 mL of 1.2 M sodium acetate buffer (pH 3.8) and 0.1 mL of amyloglucosidase.
6. Incubate at 50°C for 30 minutes.

7. Transfer the entire volume to a 100 mL volumetric flask and dilute to the mark with distilled
water.

8. Take a 0.1 mL aliquot and determine the glucose content using the GOPOD reagent as
described above.

C. Calculations
e Glucose (G20): Glucose (mg) released after 20 minutes.
e Glucose (G120): Glucose (mg) released after 120 minutes.

o Total Starch (TS): Determined separately using an approved method (e.g., AOAC Method
996.11).

e Resistant Starch (RS_g): Glucose (mg) from the RS fraction.
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« RDS (%) = (G20 x 0.9/ TS) x 100
« SDS (%) = ((G120 - G20) x 0.9/ TS) x 100
« RS (%)= (RS_g x 0.9/TS) x 100

(The factor 0.9 converts the mass of glucose to the mass of anhydroglucose as it exists in
starch.)
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Caption: Experimental workflow for in vitro starch digestibility.
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Caption: Combined action of B-amylase and pullulanase on starch.
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Caption: Nutritional classification of starch fractions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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